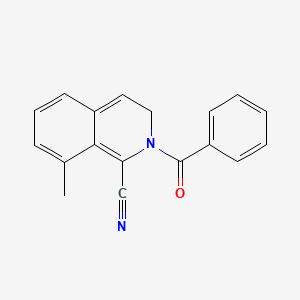

2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

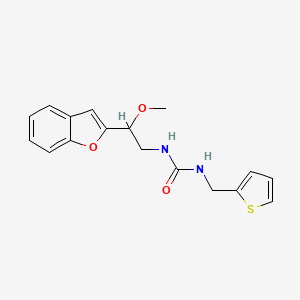

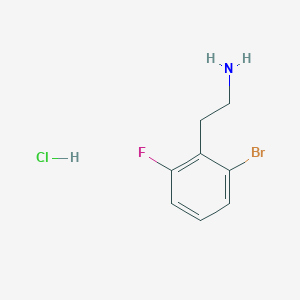

“2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile” is a chemical compound with the molecular formula C18H14N2O . Its molecular weight is 274.32 .

Synthesis Analysis

The synthesis of benzoyl isoquinolines like “this compound” can be achieved through an oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes . This method allows for the facile synthesis of a broad range of structurally diverse C1-benzyl and -benzoyl isoquinolines .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C18H14N2O .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be facilitated through an oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes . This method exhibits excellent chemoselectivity, affording exclusive benzylated products in the presence of DTBP and a catalytic amount of Y (OTf) 3, and yielding benzoylated ones with TBHP and a catalytic amount of MnO2 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 274.3166 g/mol . Further physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Synthesis and Chemical Reactivity

- The compound has been used as a starting material for the synthesis of lamellarin U and lamellarin G trimethyl ether, showcasing its utility in creating complex natural products. This synthesis involves alkylation of a deprotonated alpha-aminonitrile and highlights the introduction of acid-sensitive protecting groups for phenolic hydroxy functions, which are crucial for the synthesis of lamellarins (Liermann & Opatz, 2008).

- Another study focused on the synthesis and evaluation of benzoyldihydroisoquinolines, including compounds structurally related to 2-Benzoyl-8-methyl-2,3-dihydroisoquinoline-1-carbonitrile, for their antitumor activities. These compounds were tested against leukemia cell lines to assess their ability to arrest cells in the G1 phase of the cell cycle, identifying key structural features necessary for cytotoxic activity (Bermejo et al., 2002).

- Research into the acylation reactions of similar compounds has led to the development of new synthetic methodologies for creating enamino ketones and investigating the properties of related tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitriles. These studies contribute to the understanding of the chemical behavior of this compound and its derivatives (Mikhailovskii et al., 2013).

Biological Applications and Studies

- The compound and its derivatives have been explored for their potential biological applications, particularly in the field of medicinal chemistry. For example, the synthesis and evaluation of 1-substituted 3,4-dihydroisoquinolines, which share structural similarities with this compound, have revealed their ability to perturb the cell cycle, offering insights into their potential use in cancer therapy (Bermejo et al., 2002).

Safety and Hazards

properties

IUPAC Name |

2-benzoyl-8-methyl-3H-isoquinoline-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-13-6-5-9-14-10-11-20(16(12-19)17(13)14)18(21)15-7-3-2-4-8-15/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTWTQDRQWPYGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CCN(C(=C12)C#N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2582979.png)

![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)

![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2582990.png)

![3,3-Dimethyl-4-[1-[2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2582993.png)